![molecular formula C18H21NO4 B2360749 Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate CAS No. 478249-91-1](/img/structure/B2360749.png)
Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate is C18H21NO4. The structure of this compound would include a methyl group attached to the ester functional group, a furylcarbonyl group, an amino group, and an isopropylphenyl group.Chemical Reactions Analysis
Esters, including Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate, can undergo a variety of chemical reactions. One such reaction is the Claisen Condensation, where one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Applications De Recherche Scientifique
Asymmetric Synthesis
Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate has been used in asymmetric synthesis processes. An efficient synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate was achieved using the hydrolytic kinetic resolution method, showcasing the compound's role in producing chiral intermediates (Narsaiah & Kumar, 2011).
Stereoselective Synthesis
The compound has significance in stereoselective synthesis, particularly in the creation of key starting materials for various drugs. For example, its use in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor, demonstrates its utility in producing specific stereochemical configurations in pharmaceutical compounds (Zhong et al., 1999).
Characterization of Taste Compounds
This chemical has also been involved in the characterization of taste compounds. A study involving thermal treatment of aqueous solutions containing primary amino acids used a compound similar to methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate to identify key compounds responsible for intense bitter tastes in the Maillard reaction products (Frank, Ottinger & Hofmann, 2001).
Catalysis in Organic Reactions
The compound has been utilized in catalytic reactions, such as in the Friedel-Crafts reaction of 2-alkylfurans with 3-substituted allylic alcohols. This highlights its role in facilitating specific types of chemical reactions, contributing to the development of diverse organic compounds (Algarra et al., 1995).
Investigation of Melanoidin-type Colorants
The compound has been involved in the study of melanoidin-type colorants generated from the Maillard reaction. The identification of colored substructures in melanoidins showcases the compound's relevance in understanding the chemistry behind food coloring and flavoring (Hofmann, 1998).
Anti-Malarial Agents Development
In the search for novel anti-malarial agents, derivatives of this compound have been studied. The acyl residue in the compound's structure has been found crucial for its effectiveness against Plasmodium falciparum, a parasite causing malaria (Wiesner et al., 2003).
Biochemical Interactions
The compound has been used to study biochemical interactions, such as DNA binding. The investigation of derivatives of this compound and their interactions with DNA is essential in understanding how drugs can target genetic material (Arshad et al., 2017).
Biocatalysis
It has played a role in biocatalysis, particularly in the synthesis of pharmaceutical intermediates. The study of biocatalytic processes using this compound contributes to developing more efficient and environmentally friendly production methods for important drugs (Li et al., 2013).
Propriétés
IUPAC Name |
methyl 3-(furan-2-carbonylamino)-3-(4-propan-2-ylphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12(2)13-6-8-14(9-7-13)15(11-17(20)22-3)19-18(21)16-5-4-10-23-16/h4-10,12,15H,11H2,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFNWGNGXBIKDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)OC)NC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2360666.png)
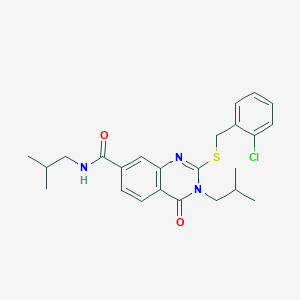
![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2360672.png)

![N-[4-({3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2360676.png)
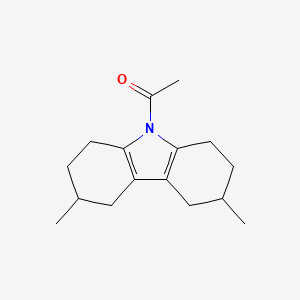
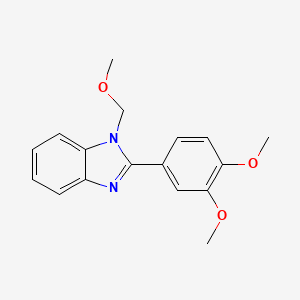

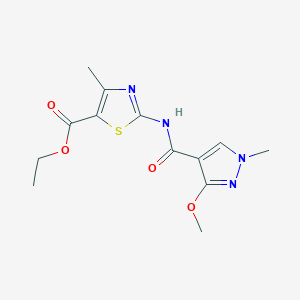
![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2360682.png)
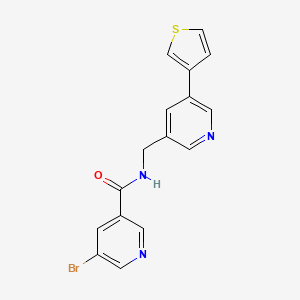
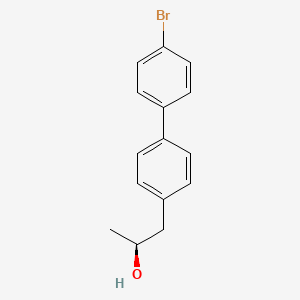
![3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2360687.png)
![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one](/img/structure/B2360688.png)